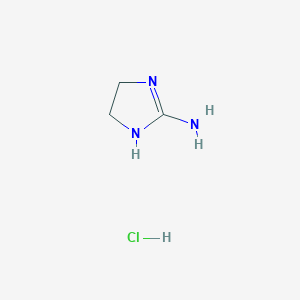

2-Aminoimidazoline hydrochloride

Descripción general

Descripción

2-Aminoimidazoline hydrochloride is a chemical compound that is part of the 2-aminoimidazole (2-AI) family. These compounds are characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms, and an amino group. The hydrochloride form indicates that the compound is a salt with hydrochloric acid, which may enhance its solubility in water and its stability.

Synthesis Analysis

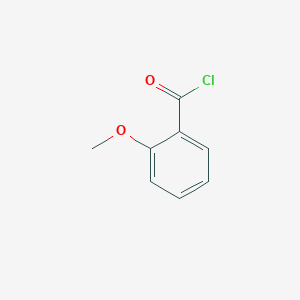

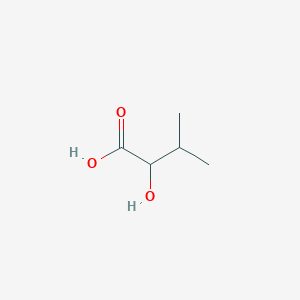

The synthesis of 2-aminoimidazoles has been the subject of various studies due to their potential applications in pharmaceuticals. An innovative approach to synthesizing these compounds involves a high-yield one-pot two-step process that utilizes deep eutectic solvents (DESs) as a greener alternative to traditional organic solvents . This method combines α-chloroketones with guanidine derivatives under air, significantly reducing reaction times from the usual 10-12 hours to about 4-6 hours. The use of choline chloride (ChCl) and urea as a DES also simplifies the isolation of triaryl-substituted 2-AI derivatives through filtration and crystallization, allowing for the recycling of the DES mixture .

Another synthesis method described involves the use of Pd-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates. This technique efficiently forms both C–N and C–C bonds during the annulation step, enabling the rapid construction of 2-aminoimidazole products with various aryl groups . This method has been applied to the total synthesis of natural products such as preclathridine A, B, and dorimidazole B .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of 2-aminoimidazoles is influenced by the presence of both the imidazole ring and the amino group. These functional groups can participate in various chemical reactions, making 2-aminoimidazoles useful intermediates in the synthesis of more complex molecules. The papers provided do not detail specific chemical reactions involving 2-aminoimidazoline hydrochloride, but the methodologies described for their synthesis involve reactions such as heterocyclodehydration and carboamination, which are indicative of their reactive nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoimidazoline hydrochloride, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, the hydrochloride salt form generally suggests improved water solubility and stability, which can be advantageous for pharmaceutical applications. The use of DESs in the synthesis process also implies that the resulting 2-aminoimidazoles can be isolated in a relatively pure state without the need for extensive purification .

Aplicaciones Científicas De Investigación

Antidepressant Potential

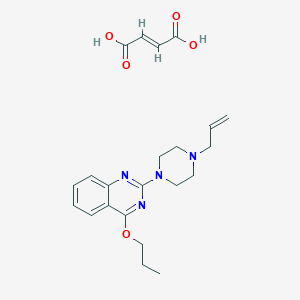

2-Aminoimidazoline derivatives have been explored for their potential use as alpha2-adrenoceptor antagonists in the treatment of depression. Studies have shown that certain compounds, such as those evaluated in the study by Rodríguez et al. (2009), display promising antidepressant properties when tested in vitro and in vivo on rats. This research indicates a potential avenue for developing new antidepressant drugs using 2-aminoimidazoline hydrochloride derivatives (Rodríguez et al., 2009).

Corrosion Inhibition

Research by Khaled (2003) and others has demonstrated the effectiveness of benzimidazole derivatives, including 2-aminoimidazoline, in inhibiting the corrosion of metals like iron in acidic environments. This suggests the use of these compounds in industrial applications for protecting metals against corrosion (Khaled, 2003).

Fluorescent Probes for DNA Detection

The study by Perin et al. (2011) highlights the use of novel aminated benzimidazo[1,2-a]quinolines, related to 2-aminoimidazoline, as potential fluorescent probes for DNA detection. Their research indicates that these compounds can significantly enhance fluorescence emission intensity, offering applications in biotechnology and medical diagnostics (Perin et al., 2011).

Antibiofilm Agents

2-Aminoimidazole derivatives have been studied for their ability to inhibit and disperse biofilms across various bacterial orders. The study by Rogers et al. (2010) found that these compounds can enhance the effectiveness of conventional antibiotics, especially against drug-resistant strains like MRSA. This makes them potential candidates for treating bacterial infections resistant to standard treatments (Rogers et al., 2010).

Antiviral Activity

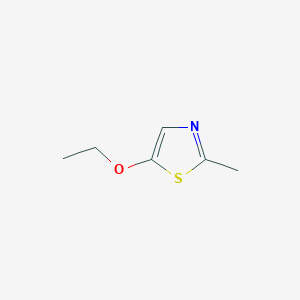

The research by De Palma et al. (2008) on thiazolobenzimidazole, a compound related to 2-aminoimidazoline, demonstrated its potential as a selective inhibitor of enterovirus replication. These findings suggest that derivatives of 2-aminoimidazoline might also be explored for their antiviral properties (De Palma et al., 2008).

Chemotherapeutic Agents

Compounds based on 2-amino-1-arylidenaminoimidazoles have shown efficacy as orally active anticancer agents. These compounds interact with tubulins and inhibit microtubule assembly, which can lead to the proliferation inhibition and apoptosis induction in tumor cells, as explored by Li et al. (2010) (Li et al., 2010).

Direcciones Futuras

Imidazoline receptors, which recognize compounds with an imidazoline moiety, have been the subject of research for their potential in treating various disorders such as hypertension, metabolic syndrome, and chronic pain . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Propiedades

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISTNHSOMNHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181400 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoimidazoline hydrochloride | |

CAS RN |

26893-38-9 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026893389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOIMIDAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW43632VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

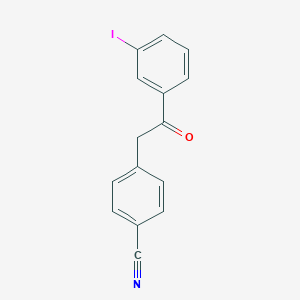

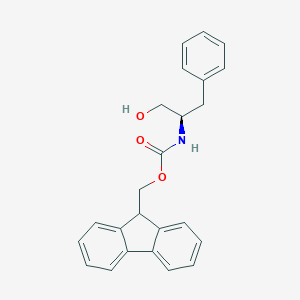

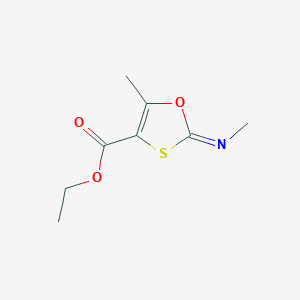

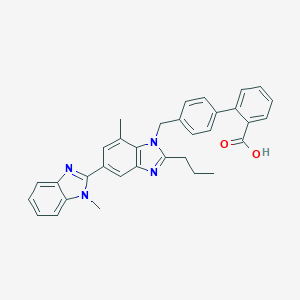

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)

![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)